molecular formula C9H13BN2O3 B571805 5-Morpholinopyridin-3-ylboronic acid CAS No. 1215107-26-8

5-Morpholinopyridin-3-ylboronic acid

Cat. No. B571805
M. Wt: 208.024
InChI Key: HRCZUJKYYSOZQT-UHFFFAOYSA-N
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Description

5-Morpholinopyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BN2O3 . It has an average mass of 208.022 Da and a monoisotopic mass of 208.101929 Da .


Molecular Structure Analysis

The InChI code for 5-Morpholinopyridin-3-ylboronic acid is 1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2 . The Canonical SMILES is B(C1=CC(=CN=C1)N2CCOCC2)(O)O .


Physical And Chemical Properties Analysis

5-Morpholinopyridin-3-ylboronic acid has a molecular weight of 208.02 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 208.1019224 g/mol and its monoisotopic mass is also 208.1019224 g/mol . The topological polar surface area is 65.8 Ų . It has a heavy atom count of 15 .

Scientific Research Applications

Boronic acids, including “5-Morpholinopyridin-3-ylboronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • Boronic acids have been used for electrophoresis of glycated molecules .
    • They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Separation Technologies

    • Boronic acids have been used in separation technologies .
    • This is due to their ability to form reversible covalent complexes with cis-diols, a feature that has been exploited in the chromatographic separation of cis-diol-containing compounds .
  • Therapeutics Development

    • Boronic acids have been used in the development of therapeutics .
    • This is due to their ability to interact with various biological targets, including enzymes and receptors .

The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes . These features contribute to the practical up-scaling of the reaction .

The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes . These features contribute to the practical up-scaling of the reaction .

Safety And Hazards

Specific safety and hazard information for 5-Morpholinopyridin-3-ylboronic acid was not found in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(5-morpholin-4-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZUJKYYSOZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678784
Record name [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholinopyridin-3-ylboronic acid

CAS RN

1215107-26-8
Record name [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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